N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
CAS No.: 1019102-29-4
Cat. No.: VC11927936
Molecular Formula: C17H18FN5O4S
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019102-29-4 |
|---|---|
| Molecular Formula | C17H18FN5O4S |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
| Standard InChI | InChI=1S/C17H18FN5O4S/c1-11-10-14(22-23(11)2)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) |
| Standard InChI Key | RTPISYSNZDPMDV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Synthesis and Potential Applications
The synthesis of such compounds often involves multi-step reactions using commercially available reagents. For example, similar compounds may be synthesized through reactions involving pyrazole and oxadiazole precursors, followed by the introduction of the fluorobenzenesulfonyl group.
Potential Applications:
-
Biological Activities: Compounds with similar structures have shown promise in various therapeutic areas, including anti-inflammatory and anticancer applications.
-
Medicinal Chemistry: The complex structure suggests potential for drug development, particularly in targeting specific biological pathways.
Research Findings and Challenges
While specific research findings on N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide are not available, studies on similar compounds highlight the importance of structural optimization for enhancing biological activity. Challenges include:
-
Lack of Specific Data: Detailed studies on this compound's biological activity and pharmacokinetics are needed.
-
Synthetic Complexity: The synthesis of such compounds can be challenging due to the multiple steps involved.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activities |
|---|---|---|---|
| N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | C18H15N5O2 | 333.3 | Anti-inflammatory, anticancer |
| N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide | Not specified | 448.13 | Anti-inflammatory, analgesic |
| N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | Not specified | 373.4 | Potential anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume